[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
Overview
Description
The compound “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is a derivative of 1H-1,2,3-triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry . A new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed, which involves several synthetic protocols .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole derivatives can be analyzed using various spectroscopic techniques such as infrared, liquid chromatography-mass spectrometry, and nuclear magnetic resonance . The exact structure of “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper(I) ions . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole derivatives can be analyzed using various techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Chemical Reactions
Efficient Synthesis of Heterocyclic Compounds
Research has led to the development of methods for synthesizing triazole derivatives, which are crucial for creating compounds with significant biological activities. For instance, the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane route showcases the versatility of triazole-based compounds in constructing complex heterocycles (Sun, Huang, & Ding, 2010).
Catalysis and Ligand Application
Triazole derivatives serve as bifunctional surfactants and ligands in catalytic processes, such as the copper-catalyzed aerobic oxidation of alcohols in water. The use of triazolylamines functionalized with poly(ethylene glycol) demonstrates the role of these compounds in enhancing the efficiency of catalytic reactions (Nakarajouyphon et al., 2022).
Materials Science
Engineering of Porous Materials
The creation of three-dimensional structures from triazole-carboxylate synthons illustrates the potential of triazole derivatives in materials science, particularly in designing porous nanoballs with specific applications in catalysis and adsorption (Naik et al., 2010).
Biomedical Research
Antimicrobial Activities
The synthesis and evaluation of triazole derivatives for their antimicrobial properties highlight the importance of these compounds in developing new therapeutic agents. Some triazole derivatives exhibit significant activities against various microorganisms, suggesting their potential in addressing antibiotic resistance (Bektaş et al., 2007).
Safety And Hazards
The safety and hazards associated with 1H-1,2,3-triazole derivatives depend on their specific structures and uses. Some triazole derivatives have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as candidate drugs in the treatment of some diseases .
Future Directions
The future directions in the research of 1H-1,2,3-triazole derivatives involve the development of new synthetic routes and the exploration of their biological activities . They are promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines .
properties
IUPAC Name |
1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVCYGTIBUUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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